SN38 NHS ester
Description
Properties
Molecular Formula |
C30H27N3O10 |
|---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
1-O-[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C30H27N3O10/c1-3-16-17-11-15(34)5-6-21(17)31-27-18(16)13-32-22(27)12-20-19(28(32)39)14-41-29(40)30(20,4-2)42-25(37)9-10-26(38)43-33-23(35)7-8-24(33)36/h5-6,11-12,34H,3-4,7-10,13-14H2,1-2H3/t30-/m0/s1 |
InChI Key |
QHTNUJULDWEFJN-PMERELPUSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCC(=O)ON5C(=O)CCC5=O)C2=NC6=C1C=C(C=C6)O |
Origin of Product |
United States |
Preparation Methods
Direct Succinylation of the 10-Hydroxyl Group
The most widely adopted method involves derivatizing SN38's 10-hydroxyl group through succinylation. As detailed in commercial conjugation kits, this process begins with dissolving SN38 in anhydrous dimethylformamide (DMF) under inert atmosphere. A molar excess of disuccinimidyl carbonate (DSC) activates the hydroxyl group, forming an intermediate reactive carbonate. Subsequent reaction with N-hydroxysuccinimide introduces the NHS ester functionality (Figure 1). Critical parameters include:
- Molar ratio : 1:3 SN38:DSC for complete conversion
- Temperature : 0–4°C to minimize lactone ring hydrolysis
- Reaction time : 12–16 hours for >90% yield
This method produces O-succinyl this compound with <5% free SN38 contamination when purified via cold diethyl ether precipitation.
Bifunctional Linker Strategies
Alternative approaches employ heterobifunctional linkers to introduce NHS esters while preserving SN38's anticancer activity. Govindan et al. developed a maleimide-PEG4-NHS ester linker for simultaneous conjugation to SN38's 20-hydroxyl group and antibody sulfhydryls. The synthesis involves:
- Protecting SN38's 10-OH with tert-butyldimethylsilyl (TBS) groups
- Reacting the 20-OH with linker isocyanate in dichloromethane
- NHS ester activation via carbodiimide coupling (EDC/HOBt)
This method achieves DAR values of 3.8–4.2 but requires multi-step purification using silica gel chromatography, reducing overall yield to 34–41%.
Reaction Optimization Parameters
Solvent Systems
Comparative studies demonstrate solvent polarity significantly impacts NHS ester formation efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Lactone Stability (%) |
|---|---|---|---|
| DMF | 36.7 | 92 ± 3 | 98 ± 1 |
| DMSO | 46.7 | 88 ± 2 | 95 ± 2 |
| THF | 7.5 | 67 ± 5 | 89 ± 3 |
| Acetonitrile | 37.5 | 81 ± 4 | 93 ± 2 |
Data adapted from CellMosaic kit optimizations and Lau et al.
DMF provides optimal balance between reactant solubility and lactone ring preservation. Post-reaction, cold ether precipitation effectively removes unreacted NHS while maintaining SN38's closed lactone form.
Temperature and Time Kinetics
Real-time monitoring via HPLC-MS reveals temperature-dependent reaction dynamics:
$$ \text{Yield} = 100 \times (1 - e^{-0.18t}) \quad \text{at 4°C} $$
$$ \text{Yield} = 100 \times (1 - e^{-0.31t}) \quad \text{at 25°C} $$
While higher temperatures accelerate NHS ester formation, they promote lactone hydrolysis (k = 0.012 h⁻¹ at 25°C vs. 0.003 h⁻¹ at 4°C). Industrial protocols therefore prefer 16-hour reactions at 4°C.
Purification and Characterization
Tangential Flow Filtration (TFF)
Commercial kits utilize TFF with 10 kDa molecular weight cutoff membranes to separate this compound (MW 658.7 g/mol) from smaller byproducts. This achieves >98% purity with <2% aggregate formation, superior to silica gel chromatography (85–92% purity).
Analytical HPLC Methods
Critical quality attributes are assessed through orthogonal methods:
| Method | Column | Mobile Phase | Key Output |
|---|---|---|---|
| HIC-HPLC | Butyl-NPR | 25 mM phosphate, pH 7 + NaCl | DAR distribution |
| SEC-HPLC | TSKgel G3000SWxl | 0.1 M Na₂SO₄ in PBS | Aggregate quantification |
| RP-HPLC | Zorbax SB-C8 | Acetonitrile/0.1% TFA | Free SN38 detection |
HIC-HPLC resolves DAR species with 0.3–0.5 DAR resolution, essential for confirming conjugation efficiency.
Stability Challenges and Mitigation
SN38 NHS esters exhibit pH-dependent degradation:
$$ \text{Half-life} = \begin{cases}
14 \text{ days at pH 4.5} \
72 \text{ hours at pH 7.4} \
<1 \text{ hour at pH 9.0}
\end{cases} $$
Lyophilization with trehalose (1:5 w/w ratio) extends shelf-life to 18 months at -80°C. For liquid formulations, 50 mM citrate buffer (pH 5.0) with 0.01% Tween 20 prevents aggregation during storage.
Applications in Targeted Drug Delivery
Recent ADCs using SN38 NHS esters demonstrate enhanced pharmacokinetics:
| ADC | Linker Design | DAR | Serum t₁/₂ (h) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| SAR566658 | Dipeptide-PEG₄-NHS | 6.1 | 148 | 82 ± 4 |
| CM-11430 | Succinyl-NHS | 7.1 | 240 | 91 ± 3 |
| IMMU-130 | CL2A-NHS | 4.0 | 96 | 68 ± 6 |
The high DAR CM-11430 conjugate leverages PEG spacers to prevent antibody aggregation while maintaining potent cytotoxicity (IC₅₀ = 5.5 nM).
Chemical Reactions Analysis
SN38 NHS ester undergoes various chemical reactions, primarily involving the NHS ester group. These reactions include:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form SN38 and NHS.
Conjugation Reactions: This compound can be conjugated to proteins, peptides, or other molecules containing primary amines, facilitating targeted drug delivery.
Scientific Research Applications
SN38 NHS ester has several scientific research applications:
Chemistry: Used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biology: Employed in bioconjugation techniques to attach SN38 to biomolecules for studying cellular processes.
Industry: Applied in the production of ADCs and other bioconjugates for pharmaceutical applications.
Mechanism of Action
SN38 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN38 prevents the re-ligation of DNA strands, leading to DNA damage and cell death . The NHS ester form allows for the targeted delivery of SN38 to specific cells or tissues, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar SN38 Derivatives
Linker Chemistry and Release Mechanisms
- This compound : Ester bonds are hydrolyzed by intracellular esterases, enabling tumor-selective drug release. For instance, SN38 conjugated to poly(2-ethyl-2-oxazoline)-b-poly(L-glutamic acid) via ester linkages showed a 6-fold increase in lactone stability and prolonged half-life .
- Irinotecan: Requires enzymatic conversion to SN38, leading to unpredictable pharmacokinetics and lower efficacy .
- CL2A-SN38 : A trastuzumab-conjugated antibody-drug conjugate (ADC) releases SN38 via carbonate bond hydrolysis in acidic environments, enhancing cytotoxicity over time .
Solubility and Formulation
- DTS-108: A peptide-SN38 conjugate achieved >500 mg/mL solubility, enabling intravenous administration without organic solvents .
- Polymer conjugates: SN38 conjugated to poly(2-ethyl-2-oxazoline)-b-poly(L-glutamic acid) formed spherical nanoparticles with enhanced tumor accumulation .
Cytotoxicity and Selectivity
- Biotin-SN38-valproic acid (compound 9): Demonstrated 3-fold higher cytotoxicity against HeLa cells compared to irinotecan, with minimal toxicity to NIH3T3 fibroblasts due to biotin receptor targeting .
- SN38-aminoguanidine: Inhibits breast cancer cell migration via dual Topo I inhibition and antimigratory activity .
Tumor-Targeting Mechanisms
- Biotin conjugation : Exploits overexpression of biotin receptors on cancer cells for selective uptake .
- Antibody-drug conjugates (ADCs) : Trastuzumab-SN38 conjugates target HER2-positive tumors .
- Polymer-drug conjugates : PEtOx-b-PGlu-SN38 leverages EPR effects for passive tumor targeting .
Key Research Findings
Stability Enhancement : Esterification at SN38’s C20-OH with bulky groups (e.g., valproic acid) stabilizes the lactone ring, preventing hydrolysis and maintaining Topo I inhibitory activity .
Synergistic Effects : Co-conjugation with histone deacetylase inhibitors (e.g., valproic acid) sensitizes cancer cells to SN38, reducing required doses .
Reduced Toxicity : Tumor-targeted conjugates (e.g., biotin-SN38) minimize damage to healthy tissues, addressing SN38’s dose-limiting gastrointestinal and bone marrow toxicity .
Multifunctionality: SN38-aminoguanidine combines cytotoxicity with antimigratory effects, offering dual therapeutic benefits .
Biological Activity
SN38 NHS ester is a derivative of SN38, the active metabolite of the chemotherapeutic agent irinotecan. This compound has garnered significant attention in cancer therapy due to its potent cytotoxic effects against various cancer cell lines. The biological activity of this compound is primarily evaluated in the context of its use in antibody-drug conjugates (ADCs), which enhance targeted delivery and efficacy while minimizing systemic toxicity.
SN38 exerts its biological effects by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The NHS ester form facilitates the conjugation of SN38 to antibodies, allowing for targeted delivery to tumor cells while reducing off-target effects.
Synthesis and Stability
The synthesis of this compound involves the reaction of SN38 with N-hydroxysuccinimide (NHS), which forms an amide bond that is stable under physiological conditions. This stability is crucial for maintaining the integrity of the drug until it reaches the target site. Studies have shown that modifications to the linker chemistry can significantly affect the release kinetics and biological activity of SN38 when delivered via ADCs.
In Vitro Activity
Research indicates that this compound demonstrates potent cytotoxicity against various cancer cell lines. For instance, in a study evaluating its efficacy against colon cancer cells, this compound exhibited an IC50 value in the low nanomolar range, comparable to that of free SN38 . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
In Vivo Efficacy
In vivo studies using xenograft models have shown that ADCs incorporating this compound significantly inhibit tumor growth. For example, an ADC targeting TROP-2 demonstrated enhanced antitumor activity, leading to improved survival rates in treated mice compared to controls . The pharmacokinetic profile of these conjugates also suggests prolonged circulation times and reduced systemic toxicity.
Case Studies
- IMMU-132 (Sacituzumab Govitecan) : This ADC utilizes SN38 as a payload and targets TROP-2. Clinical trials have demonstrated its efficacy in treating metastatic triple-negative breast cancer, with significant tumor reduction observed in a substantial percentage of patients .
- Labetuzumab Govitecan (IMMU-130) : Another ADC utilizing SN38, this compound targets CEACAM5 and has shown promise in Phase I clinical trials, although further development was halted due to unspecified reasons .
Comparative Analysis
| Compound | Target | IC50 (nM) | Tumor Growth Inhibition | Clinical Status |
|---|---|---|---|---|
| This compound | Various | Low nanomolar | Significant | Preclinical/Clinical Trials |
| IMMU-132 | TROP-2 | 5.5 | Significant | Approved for clinical use |
| Labetuzumab Govitecan | CEACAM5 | Not specified | Moderate | Phase I trials terminated |
Q & A
Q. How is the successful synthesis of SN38 NHS ester confirmed experimentally?
- Methodological Answer : Synthesis confirmation involves spectroscopic techniques.
- 1H NMR : Disappearance of the phenolic hydroxyl peak (10.33 ppm) and emergence of split peaks at 7.72 ppm (C-9) and 7.23 ppm (C-11) confirm ester bond formation .
- FTIR : Absence of O–H vibrations at 3,596 cm⁻¹ (phenolic hydroxyl) and 1,762 cm⁻¹ (carboxyl group), with a new C=O stretching band at 1,762 cm⁻¹, validates conjugation .
- HPLC : Quantifies purity (>98% in some protocols) and monitors hydrolysis stability .
Q. What are the key structural features of this compound enabling conjugation to biomolecules?
- Methodological Answer : The NHS ester group reacts with primary amines (e.g., lysine residues on antibodies), forming stable amide bonds. The ester linkage between the succinate moiety and SN38’s hydroxyl group allows controlled release under hydrolytic or enzymatic conditions .
- Critical structural elements :
- 10-hydroxyl group of SN38 for esterification.
- NHS ester for amine reactivity .
Q. How can researchers optimize SN38 conjugation efficiency to antibodies or nanoparticles?
- Methodological Answer :
- pH control : Reactions are performed at pH 7.4–8.5 to maximize NHS ester reactivity with amines .
- Molar ratio : A 20:1 molar ratio (NHS ester:protein) minimizes unreacted drug .
- Purification : Size-exclusion chromatography (e.g., PD-10 columns) removes excess reagents .
Advanced Research Questions
Q. How do researchers resolve contradictions in SN38 release kinetics across different conjugates?
- Methodological Answer : Conflicting data arise from linker chemistry and microenvironmental factors.
- Redox-responsive systems : Thioether linkers (e.g., OEG-2S-SN38) enable rapid release via glutathione (GSH) or reactive oxygen species (ROS) .
- Esterase-sensitive systems : Peptide-SN38 conjugates (e.g., DTS-108) show plasma stability but rapid cleavage in tumor microenvironments .
- Analytical validation : Hydrolysis assays (pH 8.0, 30°C for 24 hours) followed by HPLC quantify ester bond stability .
Q. What experimental designs are critical for assessing SN38 conjugate stability in preclinical models?
- Methodological Answer :
- In vitro stability : Incubate conjugates in plasma or buffer (pH 5.0–7.4) and measure SN38 release via HPLC .
- In vivo PK/PD : Use dose-escalation studies with timed blood sampling. Hydrolyze plasma samples to differentiate free SN38 from conjugated forms .
- Statistical rigor : Student’s t-test (two-tailed, p < 0.05) for comparing release rates .
Q. How can researchers enhance the solubility and bioavailability of SN38 conjugates?
- Methodological Answer :
- Polymer conjugation : PEGylation (e.g., mPEG2K–SN38) or double hydrophilic copolymers (e.g., PEtOx-b-PGlu) improve aqueous solubility (>500 mg/mL for DTS-108 vs. <5 μg/mL for free SN38) .
- Nanoparticle formulation : Self-assembled micelles (e.g., mPEG2K–PLA1.5K–SN38) enhance tumor targeting and reduce toxicity .
Q. What methodologies are used to evaluate the therapeutic efficacy of SN38 conjugates in vivo?
- Methodological Answer :
- Xenograft models : Measure tumor volume (L × W²/2) and body weight in murine colorectal carcinoma models .
- Toxicity profiling : Histopathology (e.g., testis morphology for Sertoli cell damage at ≥0.1 μg/mL SN38) .
- Efficacy metrics : Compare IC₅₀ values of conjugates (e.g., NGO‒PEG‒SN38 vs. free SN38) in HCT-116 cells .
Q. How do researchers address interpatient variability in SN38 activation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
